molecular formula C15H14N2O5S B4034842 Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- CAS No. 105959-34-0

Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]-

Cat. No.: B4034842
CAS No.: 105959-34-0
M. Wt: 334.3 g/mol
InChI Key: WUUGZCZCPXWYFD-UHFFFAOYSA-N
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Description

Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(phenylsulfonyl)amino]benzoyl}glycine is 334.06234272 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibition

N-{4-[(phenylsulfonyl)amino]benzoyl}glycine derivatives have shown significant potential as aldose reductase inhibitors. These compounds, particularly those with increased lipophilic character, are more potent than their simpler analogues, displaying substantial inhibitory activity against rat lens aldose reductase. Kinetic studies suggest that these inhibitors function as uncompetitive inhibitors, potentially interacting at a common inhibitor binding site of the enzyme, which has implications for the treatment of diabetic complications (Mayfield & Deruiter, 1987; Deruiter, Borne, & Mayfield, 1989).

Anticonvulsant Activities

N-(benzyloxycarbonyl)glycine derivatives, including esters and amides, have been identified as potent anticonvulsant agents. These compounds demonstrate significant efficacy in various seizure models, suggesting their potential use in epilepsy treatment. Among these derivatives, specific glycine benzylamide showed promising results, comparable to phenytoin, without demonstrating acute neurotoxicity in tested doses (Geurts, Poupaert, Scriba, & Lambert, 1998).

Glycine Transporter-1 (GlyT1) Inhibitors

Research on the design and synthesis of Glycine Transporter-1 (GlyT1) inhibitors has led to the development of derivatives from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides. These inhibitors are aimed at enhancing the efficacy of treatments for disorders associated with GlyT1, demonstrating the chemical versatility and potential therapeutic applications of N-{4-[(phenylsulfonyl)amino]benzoyl}glycine derivatives (Lindsley et al., 2006).

Structural and Mechanistic Insights

Studies have also focused on the structural and mechanistic insights into how these compounds interact with biological molecules. For instance, amide group coordination studies have revealed the unique interaction patterns of N-protected amino acids with metal ions, providing valuable information for the development of new drugs and understanding of metal toxicity (Battistuzzi et al., 1996).

Properties

IUPAC Name

2-[[4-(benzenesulfonamido)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-14(19)10-16-15(20)11-6-8-12(9-7-11)17-23(21,22)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGZCZCPXWYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396650
Record name Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105959-34-0
Record name Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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